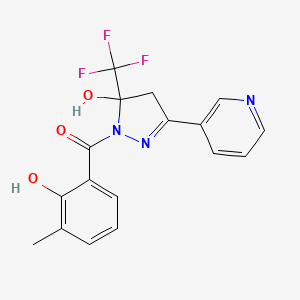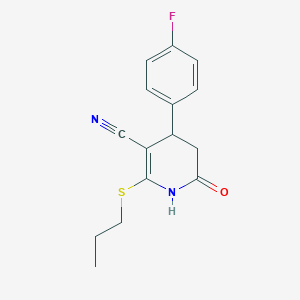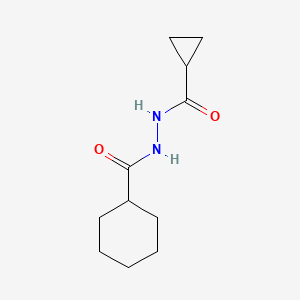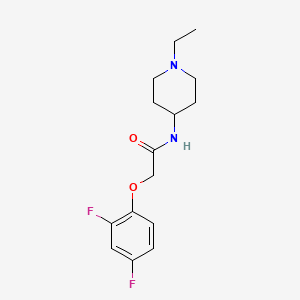![molecular formula C18H21N3O B5154107 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea, also known as DPI or diphenyleneiodonium, is a potent inhibitor of NADPH oxidase, which is an enzyme that generates reactive oxygen species (ROS). DPI has been widely used in scientific research to investigate the role of ROS in various biological processes.
Mechanism of Action
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea inhibits the production of ROS by NADPH oxidase by blocking the transfer of electrons from NADPH to oxygen. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea binds to the flavin-containing subunit of NADPH oxidase, which is essential for the transfer of electrons. By blocking this transfer, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea prevents the generation of ROS by NADPH oxidase.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the production of ROS by NADPH oxidase, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the activity of other enzymes that generate ROS, including xanthine oxidase and nitric oxide synthase. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can also inhibit the activity of other enzymes that generate ROS, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. One area of research is the development of new inhibitors of NADPH oxidase that are more potent and specific than N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. Another area of research is the investigation of the role of ROS in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could be used in combination with other drugs to treat diseases that are associated with oxidative stress, such as cancer and cardiovascular disease.
Conclusion:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is a potent inhibitor of NADPH oxidase that has been widely used in scientific research to investigate the role of ROS in various biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments, including its specificity and stability. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations, including its toxicity at high concentrations and its inhibition of other enzymes that generate ROS. Future research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could lead to the development of new inhibitors of NADPH oxidase and new treatments for diseases associated with oxidative stress.
Synthesis Methods
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can be synthesized by the reaction of 1,2-diphenylethylenediamine with iodine and urea in acetic acid. The reaction yields N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea as a yellow crystalline solid with a melting point of 167-170°C.
Scientific Research Applications
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been extensively used in scientific research to study the role of ROS in various biological processes, including cell signaling, apoptosis, and inflammation. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the production of ROS by NADPH oxidase in a variety of cell types, including neutrophils, macrophages, and endothelial cells. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been used to study the role of ROS in cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-17-8-2-1-3-9-17)19-11-13-21-12-10-15-6-4-5-7-16(15)14-21/h1-9H,10-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMVPGJVAQWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)

![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)

![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)

amine oxalate](/img/structure/B5154114.png)

![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)